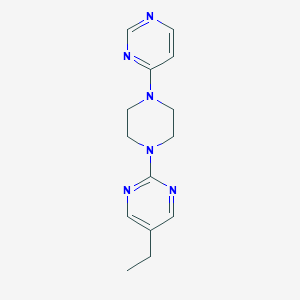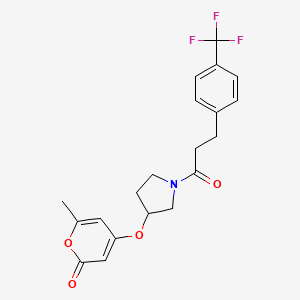![molecular formula C21H22N4OS B2386246 (4-(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)哌啶-1-基)(喹喔啉-6-基)甲酮 CAS No. 1904333-45-4](/img/structure/B2386246.png)
(4-(6,7-二氢噻吩并[3,2-c]吡啶-5(4H)-基)哌啶-1-基)(喹喔啉-6-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a synthetic compound with unique structural and chemical properties It contains a methanone moiety linked to quinoxalin-6-yl and a piperidinyl group connected to a dihydrothieno[3,2-c]pyridine ring
科学研究应用
In Chemistry: This compound is useful for studying reaction mechanisms and exploring new synthetic methodologies due to its intricate structure and reactivity.
In Biology: It can serve as a probe to investigate biological pathways, given its potential interaction with various biomolecules.
In Medicine: There is potential for this compound to be developed as a pharmaceutical agent, targeting specific molecular pathways involved in diseases.
In Industry: Its unique properties might make it useful in material science, possibly as a component in advanced materials or as a precursor for other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone typically involves multiple steps. A common route might include:
Formation of the Thienopyridine Ring: : This step often starts with the cyclization of appropriate precursors under acidic or basic conditions, producing the thieno[3,2-c]pyridine structure.
Attachment of the Piperidinyl Group: : The thienopyridine intermediate is then reacted with a piperidinyl derivative, possibly via nucleophilic substitution or amide formation.
Methanone Introduction: : The final step involves forming the (quinoxalin-6-yl)methanone moiety. This may occur through a condensation reaction, linking the methanone group to the piperidinyl derivative.
Industrial Production Methods: Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and minimize byproducts. This typically involves:
Controlled Temperature and Pressure: : Maintaining precise reaction conditions ensures consistent product quality.
Use of Catalysts: : Catalysts may be employed to accelerate reactions and improve efficiency.
Purification Techniques: : Methods like recrystallization or chromatography are used to purify the final compound.
化学反应分析
Types of Reactions: (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Introduction of oxidizing agents can modify functional groups, potentially altering the compound's activity.
Reduction: : Reducing agents can be used to change specific groups within the molecule, impacting its overall structure and reactivity.
Substitution: : Nucleophilic or electrophilic substitution reactions allow for the modification of the compound by replacing certain atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide or potassium permanganate.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are commonly used.
Substitution Conditions: : These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: Depending on the reactions undertaken, products may include altered methanone derivatives, modified piperidinyl groups, or new quinoxalin-6-yl-based compounds.
作用机制
Molecular Targets and Pathways: The exact mechanism by which (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone exerts its effects depends on its application. In biological systems, it may bind to specific enzymes or receptors, altering their activity and influencing cellular pathways.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other thienopyridine or quinoxaline derivatives, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is unique in combining these distinct moieties into a single structure
List of Similar Compounds
Thienopyridine derivatives
Piperidinyl-containing compounds
Quinoxaline-based compounds
This blend of structural features sets (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone apart from other compounds, making it a subject of interest in various scientific disciplines.
属性
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c26-21(15-1-2-18-19(13-15)23-8-7-22-18)24-9-3-17(4-10-24)25-11-5-20-16(14-25)6-12-27-20/h1-2,6-8,12-13,17H,3-5,9-11,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIPCQRMBMVGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
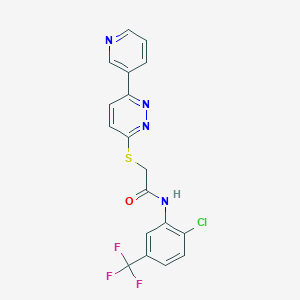
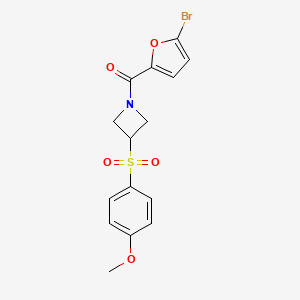
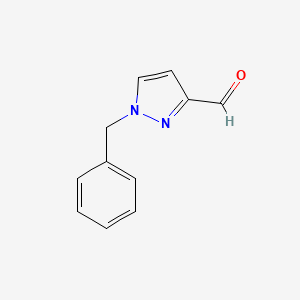
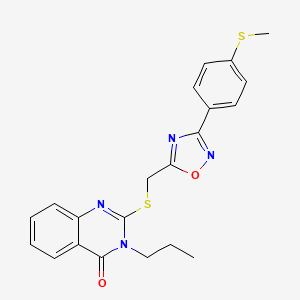
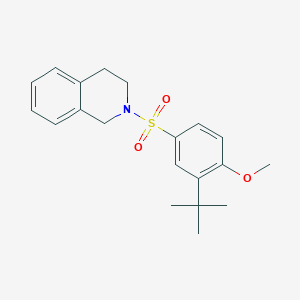
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
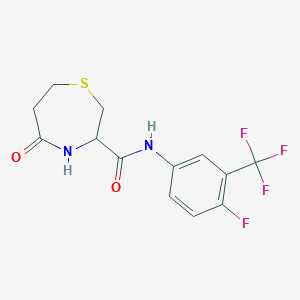
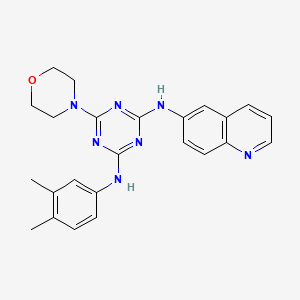
![3-[1-(4-METHOXYPHENYL)ETHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0(1),?]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B2386180.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
